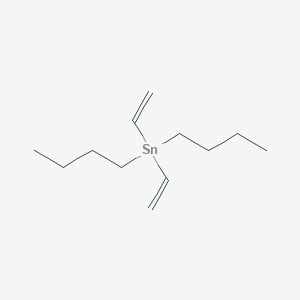

Divinyldi-n-butyltin

Description

Properties

IUPAC Name |

dibutyl-bis(ethenyl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2C2H3.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H,2H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKSUTHTFIDTNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(C=C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Divinyldi-n-butyltin can be synthesized through the reaction of vinylmagnesium bromide with di-n-butyltin dichloride in tetrahydrofuran (THF) as a solvent . The procedure involves the formation of a Grignard reagent, followed by its reaction with di-n-butyltin dichloride. The reaction mixture is then refluxed, cooled, and hydrolyzed to obtain the desired product .

Chemical Reactions Analysis

Divinyldi-n-butyltin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Divinyldi-n-butyltin has been extensively studied for its applications in chemistry, biology, medicine, and industry. It is used as a catalyst in various chemical reactions, including the glycerolysis of triacylglycerides to produce monoacylglycerols and diacylglycerols . Additionally, organotin compounds, including this compound, have shown potential biological activities such as antibacterial, antifungal, antitumor, and antimalarial properties .

Mechanism of Action

The mechanism of action of divinyldi-n-butyltin involves its interaction with molecular targets and pathways within biological systems. Organotin compounds are known to interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved in the action of this compound are still under investigation .

Comparison with Similar Compounds

Structural and Reactivity Differences

- Ligand Effects: The vinyl groups in Divinyldi-n-butyltin enable participation in radical or coordination polymerization, distinguishing it from derivatives like dibutyltin dilaurate (fatty acid ligands) or dibutyltin oxide (inorganic oxide ligand). The latter are less reactive in chain-growth reactions but effective as catalysts in polyurethane formation or esterification . Dibutyltin dichloride, with electronegative chloride ligands, acts as a Lewis acid catalyst and a precursor for synthesizing other organotin compounds .

Thermal and Physical Properties

- Dibutyltin oxide exhibits exceptional thermal stability (melting point ≥300°C), making it suitable for high-temperature industrial processes . In contrast, this compound’s lower thermal stability (inferred from its unsaturated bonds) limits its use in high-heat environments but enhances its reactivity in controlled polymerizations.

Biological Activity

Divinyldi-n-butyltin (DDBT) is an organotin compound that has garnered attention due to its potential biological activities, particularly in the fields of cytotoxicity, antibacterial, and antifungal effects. This article reviews the biological activity of DDBT, supported by relevant data tables, case studies, and research findings.

Overview of Organotin Compounds

Organotin compounds, including DDBT, are characterized by their tin atom bonded to organic groups. These compounds have been widely studied for their applications in various fields, including agriculture and medicine. The biological activity of organotin compounds often relates to their ability to interact with biological macromolecules, leading to cytotoxic effects on cancer cells and antimicrobial properties.

Cytotoxic Activity

Research indicates that DDBT exhibits significant cytotoxic activity against various tumor cell lines. A study evaluated the cytotoxic effects of di-n-butyltin(IV) compounds, including DDBT, against human tumor cell lines such as A204, MCF-7, T24, WiDr, and IgR-37. The results demonstrated that these compounds were 4- to 10-fold more effective than cisplatin against A204, MCF-7, and T24 cells. The effectiveness against WiDr cells was also notable, while the activity against IgR-37 was comparable to that of cisplatin .

| Cell Line | DDBT Effectiveness (vs. Cisplatin) |

|---|---|

| A204 | 4-10 times more effective |

| MCF-7 | 4-10 times more effective |

| T24 | 4-10 times more effective |

| WiDr | Slightly more effective |

| IgR-37 | Comparable to cisplatin |

Antibacterial Activity

DDBT has also been evaluated for its antibacterial properties. Various organotin(IV) complexes derived from DDBT were screened against several bacterial strains including Staphylococcus aureus, Salmonella typhimurium, Pseudomonas aeruginosa, and Bacillus subtilis. The complexes displayed moderate to good antibacterial activity. Notably, a phenyl-containing complex exhibited significant inhibitory effects on selected bacterial strains .

Summary of Antibacterial Studies

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to Good |

| Salmonella typhimurium | Moderate to Good |

| Pseudomonas aeruginosa | Moderate to Good |

| Bacillus subtilis | Moderate to Good |

Antifungal Activity

In addition to antibacterial properties, DDBT complexes have shown antifungal activity. Compounds were tested against fungi such as Aspergillus flavus, Aspergillus niger, Aspergillus parasiticus, and Penicillium citrinum. Some complexes demonstrated noteworthy biocidal activity correlated with their structural characteristics .

Summary of Antifungal Studies

| Fungal Strain | Activity Level |

|---|---|

| Aspergillus flavus | Noteworthy |

| Aspergillus niger | Noteworthy |

| Aspergillus parasiticus | Noteworthy |

| Penicillium citrinum | Noteworthy |

Case Studies and Research Findings

- Cytotoxicity Study : A study published in PubMed highlighted the effectiveness of di-n-butyltin(IV) compounds against various human tumor cell lines. The findings suggest that these compounds could be further explored for therapeutic applications in cancer treatment .

- Antimicrobial Properties : Research conducted on organotin(IV) complexes derived from DDBT indicated promising results in both antibacterial and antifungal activities. The study emphasized the potential for these compounds in developing new antimicrobial agents .

- Structural-Activity Relationship : Investigations into the structural characteristics of DDBT and its derivatives have provided insights into their biological activities. Variations in the alkyl groups attached to tin significantly influenced both cytotoxicity and antimicrobial effectiveness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.